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For decades, the ketone body β-hydroxybutyrate (BHB) has been recognized primarily as an

alternative fuel for the brain during periods of low glucose availability, such as fasting or a

ketogenic diet.[1][2] However, emerging research reveals that BHB is far more than a simple

energy substrate; it is a potent signaling molecule with significant neuroprotective capabilities.

[3][4][5] BHB exists as two stereoisomers, or enantiomers: D-β-hydroxybutyrate (D-BHB) and

L-β-hydroxybutyrate (L-BHB). While structurally similar, these isomers exhibit distinct metabolic

fates and biological activities. This guide provides an in-depth comparison of their

neuroprotective effects, synthesizes the underlying mechanisms, and presents validated

experimental protocols for their evaluation.

Section 1: The Dichotomy of BHB Isomers: Metabolism
and Bioavailability
The human body predominantly produces and utilizes D-BHB.[6] Synthesized in the liver from

fatty acids, it readily crosses the blood-brain barrier via monocarboxylate transporters (MCTs).

[3][7] In the brain, D-BHB is converted back to acetoacetate and then to acetyl-CoA by the

enzyme BDH1 (D-β-hydroxybutyrate dehydrogenase), entering the Krebs cycle to generate

ATP efficiently.[3][8] This metabolic role is a cornerstone of its neuroprotective function, offering

an alternative energy source when glucose metabolism is impaired, a common feature in many

neurodegenerative diseases.[2][9][10]
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In contrast, L-BHB is produced in smaller quantities and is metabolized much more slowly. It is

not a substrate for the BDH1 enzyme and therefore does not serve as a rapid energetic fuel in

the same manner as its D-isomer. For a long time, L-BHB was considered a metabolic

byproduct. However, recent studies indicate that it possesses unique signaling properties that

contribute to cellular health and protection, distinct from the bioenergetic effects of D-BHB.[11]

Section 2: Comparative Mechanisms of Neuroprotection
The neuroprotective effects of the BHB isomers are multifaceted, extending beyond simple

energy provision. They act through distinct and overlapping signaling pathways to reduce

inflammation, combat oxidative stress, and modulate gene expression.

D-β-hydroxybutyrate: The Multi-Modal Protector

The neuroprotective actions of D-BHB are well-documented and occur through at least three

primary mechanisms:

HDAC Inhibition: D-BHB is a potent endogenous inhibitor of class I histone deacetylases

(HDACs).[12][13] By inhibiting HDACs, D-BHB promotes histone acetylation, leading to a

more open chromatin structure and the transcription of genes associated with stress

resistance and longevity.[12][14] Key upregulated genes include FOXO3A and MT2, which

are critical for detoxifying reactive oxygen species (ROS) and protecting against oxidative

damage.[12][13][15] This epigenetic modulation is a powerful mechanism by which D-BHB

confers broad neuroprotection.[12][14]

NLRP3 Inflammasome Inhibition: Chronic neuroinflammation is a key driver of

neurodegenerative disease pathology. D-BHB directly inhibits the activation of the NLRP3

inflammasome, a critical component of the innate immune system responsible for producing

pro-inflammatory cytokines IL-1β and IL-18.[16][17][18] Mechanistically, D-BHB prevents

potassium efflux from cells, a key upstream event required for NLRP3 activation.[16][19][20]

This anti-inflammatory action helps to quell the damaging inflammatory cycle in the brain.[18]

Mitochondrial Enhancement & Bioenergetics: By serving as a "super fuel," D-BHB can

bypass defects in the glycolytic pathway or complex I of the electron transport chain, which

are implicated in diseases like Parkinson's and Alzheimer's.[8][14][21] Its metabolism
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increases the NAD+/NADH ratio and the redox span of the electron transport chain, leading

to more efficient ATP production and reduced generation of ROS.[8][14][22]

L-β-hydroxybutyrate: An Emerging Signaling Molecule

The functions of L-BHB are less understood but appear to be centered on signaling rather than

energy metabolism. While it does not inhibit HDACs in the same way as D-BHB, it has been

shown to have its own neuroprotective properties. Recent studies suggest that racemic

mixtures of D/L-BHB demonstrate remarkable therapeutic effects, indicating that L-BHB

provides additional, complementary benefits.[11] Its mechanisms are an active area of

investigation, with some evidence pointing towards roles in modulating lipid metabolism and

other unique signaling pathways. Interestingly, some studies have shown that both isomers can

inhibit the NLRP3 inflammasome, suggesting some overlap in their anti-inflammatory functions.

[6]

Feature
D-β-hydroxybutyrate (D-
BHB)

L-β-hydroxybutyrate (L-
BHB)

Primary Role
Energy Substrate & Signaling

Molecule
Primarily a Signaling Molecule

Metabolism Rate Rapidly metabolized for energy Slowly metabolized

HDAC Inhibition

Potent Class I HDAC inhibitor,

upregulates antioxidant genes

(e.g., FOXO3A).[12][13]

Weak or no direct HDAC

inhibition.

NLRP3 Inflammasome

Strong inhibitor; prevents K+

efflux and ASC speck

formation.[16][19][20]

Also reported to inhibit NLRP3,

mechanism less defined.[6]

Mitochondrial Support

Bypasses Complex I defects,

improves ATP production,

reduces ROS.[8][14]

Does not serve as a primary

mitochondrial fuel.

Other Signaling
Ligand for GPCRs like HCAR2

and FFAR3.[1][6]

Emerging evidence for unique

signaling in lipid metabolism.

[11]
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Section 3: Key Signaling Pathways
The distinct and convergent neuroprotective pathways of D-BHB and L-BHB can be visualized

to better understand their cellular impact. D-BHB's actions are pleiotropic, influencing

epigenetics, inflammation, and metabolism, while L-BHB's role is more specialized.
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Caption: Divergent and convergent neuroprotective pathways of D-BHB and L-BHB.

Section 4: Experimental Workflows for Comparative
Assessment
To rigorously compare the neuroprotective effects of D-BHB and L-BHB, a multi-tiered

experimental approach is essential. The following protocols provide a framework for in vitro and

in vivo validation.
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This workflow assesses the direct protective effects of BHB isomers against a defined

neurotoxic insult.

Rationale: Using a neuronal cell line like SH-SY5Y or primary cortical neurons allows for a

controlled, high-throughput comparison of the isomers' ability to mitigate specific forms of

cellular stress, such as oxidative damage or excitotoxicity.

Step-by-Step Protocol:

Cell Culture: Plate SH-SY5Y cells in 96-well plates and differentiate into a mature neuronal

phenotype using retinoic acid and BDNF.

Pre-treatment: 24 hours prior to insult, replace the medium with fresh medium containing D-

BHB (e.g., 5 mM), L-BHB (5 mM), a racemic D/L-BHB mixture (5 mM), or a vehicle control

(saline).

Scientist's Insight: Pre-treatment is crucial to allow for the activation of transcriptional

programs, such as those mediated by HDAC inhibition.

Neurotoxic Insult: Introduce an insult such as hydrogen peroxide (H₂O₂, 100 µM for 1 hour)

to induce oxidative stress or glutamate (5 mM for 24 hours) to induce excitotoxicity. Include a

no-insult control group.

Endpoint Analysis (24 hours post-insult):

Cell Viability: Quantify using an MTT or LDH assay to measure metabolic activity or

membrane integrity, respectively.

Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFDA.

Apoptosis: Assess caspase-3/7 activation using a luminescent or fluorescent substrate-

based assay.

Mechanism Validation (Western Blot): Lyse cells and perform Western blotting for key

markers: NLRP3, cleaved caspase-1 (to confirm inflammasome inhibition), and acetylated

histones (to confirm HDAC inhibition).
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Endpoint Analysis (24h Post-Insult)
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Caption: Experimental workflow for in vitro comparative analysis of BHB isomers.

This workflow evaluates the therapeutic potential of BHB isomers in a complex, living system.

Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model

recapitulates key features of Parkinson's disease, including the specific loss of dopaminergic

neurons in the substantia nigra due to mitochondrial complex I inhibition. This model is ideal

for testing D-BHB's ability to provide alternative energy and mitigate neurodegeneration.[8]

[14]

Step-by-Step Protocol:

Animal Groups: Acclimate C57BL/6 mice and divide them into groups: (1) Saline + Vehicle,

(2) MPTP + Vehicle, (3) MPTP + D-BHB, (4) MPTP + L-BHB.

Treatment Regimen: Administer BHB isomers (e.g., 250 mg/kg) via oral gavage or

intraperitoneal injection daily for 7 days prior to MPTP administration and continue for the

duration of the experiment.
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Induction of Neurodegeneration: Administer MPTP (e.g., 20 mg/kg, 4 injections, 2 hours

apart) on a single day to induce dopaminergic neurotoxicity.

Behavioral Assessment (7 days post-MPTP):

Rotarod Test: Assess motor coordination and balance. A longer latency to fall indicates

neuroprotection.

Histological and Biochemical Analysis (14 days post-MPTP):

Immunohistochemistry: Perfuse the animals and section the brains. Stain for Tyrosine

Hydroxylase (TH) in the substantia nigra and striatum to quantify the survival of

dopaminergic neurons.

Neuroinflammation Assessment: Stain for Iba1 (microglia) and GFAP (astrocytes) to

assess the degree of gliosis and inflammation.

HPLC Analysis: Measure dopamine levels and its metabolites (DOPAC, HVA) in striatal

tissue to assess functional recovery of the dopaminergic system.

Conclusion and Future Directions
The evidence clearly establishes D-β-hydroxybutyrate as a robust neuroprotective agent,

acting through a powerful combination of bioenergetic, anti-inflammatory, and epigenetic

mechanisms.[9][13][14] Its ability to fuel neurons, inhibit HDACs, and suppress the NLRP3

inflammasome makes it a highly promising therapeutic candidate for a range of

neurodegenerative disorders.[9][12][16]

The role of L-β-hydroxybutyrate, while less defined, is an exciting frontier. Its distinct signaling

properties suggest that it is not merely a metabolic byproduct but an active participant in

cellular regulation.[11] Future research must focus on elucidating its specific molecular targets

and pathways. The therapeutic potential of using specific isomers versus racemic mixtures is a

critical question. It is plausible that a combination of D-BHB for robust energetic and anti-

inflammatory support, and L-BHB for its unique signaling benefits, could offer a synergistic

neuroprotective strategy superior to either isomer alone.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.imcm.ox.ac.uk/about/publications/1004636
https://pmc.ncbi.nlm.nih.gov/articles/PMC6527784/
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2019.00063/full
https://www.imcm.ox.ac.uk/about/publications/1004636
https://pubmed.ncbi.nlm.nih.gov/23223453/
https://experts.umn.edu/en/publications/the-ketone-metabolite-%CE%B2-hydroxybutyrate-blocks-nlrp3-inflammasome/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11435142/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shimazu, T., et al. (2013). Suppression of oxidative stress by β-hydroxybutyrate, an
endogenous histone deacetylase inhibitor. Science. [Link]
Youm, Y. H., et al. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3
inflammasome-mediated inflammatory disease.
Youm, Y. H., et al. (2015).
Norwitz, N. G., Hu, M. T., & Clarke, K. (2019). The Mechanisms by Which the Ketone Body
D-β-Hydroxybutyrate May Improve the Multiple Cellular Pathologies of Parkinson's Disease.
Frontiers in Neurology. [Link]
Semantic Scholar. (2015).
Shippy, D. C., et al. (2020). β-Hydroxybutyrate inhibits inflammasome activation to attenuate
Alzheimer's disease pathology.
Norwitz, N. G., Hu, M. T., & Clarke, K. (2019). The Mechanisms by Which the Ketone Body
D-β-Hydroxybutyrate May Improve the Multiple Cellular Pathologies of Parkinson's Disease.
PubMed Central. [Link]
Lin, C.-H., et al. (2023). Protective Potential of β-Hydroxybutyrate against Glucose-
Deprivation-Induced Neurotoxicity. International Journal of Molecular Sciences. [Link]
Liu, K., et al. (2022). Function and mechanism of histone β-hydroxybutyrylation in health and
disease. Frontiers in Endocrinology. [Link]
Buck Institute. (2024).
Kashiwaya, Y., et al. (2000). d-β-Hydroxybutyrate protects neurons in models of Alzheimer's
and Parkinson's disease.
Kim, D. Y., et al. (2023). Molecular Mechanisms of Neuroprotection by Ketone Bodies and
Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases. International Journal
of Molecular Sciences. [Link]
Park, D. H., Kwak, H. B., & Kang, J. H. (2024). Unraveling the Translational Relevance of β-
Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule. Metabolites. [Link]
Zhang, X., et al. (2021). β-Hydroxybutyrate inhibits histone deacetylase 3 to promote
claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes.
Diabetologia. [Link]
Park, D. H., Kwak, H. B., & Kang, J. H. (2024). Unraveling the Translational Relevance of β-
Hydroxybutyrate as an Intermediate Metabolite and Signaling Molecule.
Kovács, Z., D'Agostino, D. P., & Ari, C. (2022). Neuroregeneration Improved by Sodium-D,L-
Beta-Hydroxybutyrate in Primary Neuronal Cultures. Nutrients. [Link]
Chen, L. Y., et al. (2022). β-hydroxybutyrate as an Anti-Aging Metabolite.
Kashiwaya, Y., et al. (2000). d-β-Hydroxybutyrate protects neurons in models of Alzheimer's
and Parkinson's disease. PNAS. [Link]
Neuroscience News. (2024). Ketone Bodies Clear Damaged Proteins in the Brain. [Link]
Poff, A. (2021).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cantó, C., et al. (2015). Prominent action of butyrate over β-hydroxybutyrate as histone
deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule.
Bohrium. (2023).
Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual
Review of Nutrition. [Link]
D'Mello, V., et al. (2022).
HVMN. (2019). Beta-hydroxybutyrate or BHB – All You Need to Know. Ketone-IQ Blog. [Link]
Zarnowski, T., et al. (2010). Neuroprotection by acetoacetate and β-hydroxybutyrate against
NMDA-induced RGC damage in rat—possible involvement of kynurenic acid. Graefe's
Archive for Clinical and Experimental Ophthalmology. [Link]
Newman, J. C., & Verdin, E. (2014). β-hydroxybutyrate: much more than a metabolite.
Diabetes Research and Clinical Practice. [Link]
Norwitz, N. G., Hu, M. T., & Clarke, K. (2019). The Mechanisms by Which the Ketone Body
D-β-Hydroxybutyrate May Improve the Multiple Cellular Pathologies of Parkinson's Disease.
PubMed Central. [Link]
Han, Y., et al. (2019). Ketone Bodies in Neurological Diseases: Focus on Neuroprotection
and Underlying Mechanisms. Frontiers in Neurology. [Link]
BioWorld. (2024). Ketone bodies could clear misfolded proteins in the brain. [Link]
Pos-graduação em Ciências da Saúde. (2018). Chronic in vitro ketosis is neuroprotective but
not anti-convulsant.
Cunnane, S. C., et al. (2020).
Kim, D. Y., et al. (2023).
Han, Y., et al. (2019). Ketone Bodies in Neurological Diseases: Focus on Neuroprotection
and Underlying Mechanisms. Frontiers in Neurology. [Link]
Kim, D. Y., et al. (2023). Molecular Mechanisms of Neuroprotection by Ketone Bodies and
Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b158240?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6640868/
https://www.mdpi.com/1422-0067/21/22/8767
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. ketone.com [ketone.com]

5. β-hydroxybutyrate: Much more than a metabolite - PMC [pmc.ncbi.nlm.nih.gov]

6. The many faces of Beta-hydroxybutyrate (BHB) - KetoNutrition [ketonutrition.org]

7. Neuroprotection by acetoacetate and β-hydroxybutyrate against NMDA-induced RGC
damage in rat—possible involvement of kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]

8. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in
Cerebral Ischemia and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

9. The Mechanisms by Which the Ketone Body D-β-Hydroxybutyrate May Improve the
Multiple Cellular Pathologies of Parkinson's Disease. — Oxford-GSK Institute of Molecular
and Computational Medicine [imcm.ox.ac.uk]

10. Protective Potential of β-Hydroxybutyrate against Glucose-Deprivation-Induced
Neurotoxicity Involving the Modulation of Autophagic Flux and the Monomeric Aβ Level in
Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]

11. Neuroregeneration Improved by Sodium-D,L-Beta-Hydroxybutyrate in Primary Neuronal
Cultures - PMC [pmc.ncbi.nlm.nih.gov]

12. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone
deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

13. The Mechanisms by Which the Ketone Body D-β-Hydroxybutyrate May Improve the
Multiple Cellular Pathologies of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

14. Frontiers | The Mechanisms by Which the Ketone Body D-β-Hydroxybutyrate May
Improve the Multiple Cellular Pathologies of Parkinson's Disease [frontiersin.org]

15. Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying
Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

16. experts.umn.edu [experts.umn.edu]

17. The ketone metabolite β-hydroxybutyrate blocks NLRP 3 inflammasome – mediated
inflammatory disease | Semantic Scholar [semanticscholar.org]

18. β-Hydroxybutyrate inhibits inflammasome activation to attenuate Alzheimer’s disease
pathology - PMC [pmc.ncbi.nlm.nih.gov]

19. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory
disease - PMC [pmc.ncbi.nlm.nih.gov]

20. stemcell.com [stemcell.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/publication/354933522_b-hydroxybutyrate_as_an_Anti-Aging_Metabolite
https://ketone.com/blogs/blog/exogenous-ketones-beta-hydroxybutyrate-or-bhb-all-you-need-to-know
https://pmc.ncbi.nlm.nih.gov/articles/PMC4414487/
https://ketonutrition.org/the-many-faces-of-beta-hydroxybutyrate-bhb/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2974203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2974203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10779133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10779133/
https://www.imcm.ox.ac.uk/about/publications/1004636
https://www.imcm.ox.ac.uk/about/publications/1004636
https://www.imcm.ox.ac.uk/about/publications/1004636
https://pmc.ncbi.nlm.nih.gov/articles/PMC10045359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10045359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10045359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11435142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11435142/
https://pubmed.ncbi.nlm.nih.gov/23223453/
https://pubmed.ncbi.nlm.nih.gov/23223453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6527784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6527784/
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2019.00063/full
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2019.00063/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6581710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6581710/
https://experts.umn.edu/en/publications/the-ketone-metabolite-%CE%B2-hydroxybutyrate-blocks-nlrp3-inflammasome/
https://www.semanticscholar.org/paper/The-ketone-metabolite-%CE%B2-hydroxybutyrate-blocks-NLRP-neuroborelioz%C4%99-Dangel/0a0cdb8e337e2ee5aad8d42e1e93b5a43c0e05d4
https://www.semanticscholar.org/paper/The-ketone-metabolite-%CE%B2-hydroxybutyrate-blocks-NLRP-neuroborelioz%C4%99-Dangel/0a0cdb8e337e2ee5aad8d42e1e93b5a43c0e05d4
https://pmc.ncbi.nlm.nih.gov/articles/PMC7507727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7507727/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4352123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4352123/
https://www.stemcell.com/the-ketone-metabolite-beta-hydroxybutyrate-blocks-nlrp3-inflammasome-mediated-inflammatory-disease.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. d-β-Hydroxybutyrate protects neurons in models of Alzheimer's and Parkinson's disease
- PMC [pmc.ncbi.nlm.nih.gov]

22. mdpi.com [mdpi.com]

To cite this document: BenchChem. [A Comparative Guide to the Neuroprotective Effects of
D-β-hydroxybutyrate vs. L-β-hydroxybutyrate]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b158240#comparing-the-neuroprotective-effects-of-
d-beta-hydroxybutyrate-vs-l-beta-hydroxybutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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